molecular formula C16H23ClFNO B6026885 1-(4-Fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride

1-(4-Fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride

Cat. No.: B6026885
M. Wt: 299.81 g/mol
InChI Key: ZJMNXXVBYIBKDZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an octahydroisoquinolinol moiety, which is further stabilized by a hydrochloride salt

Properties

IUPAC Name

1-(4-fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO.ClH/c1-18-11-10-16(19)9-3-2-4-14(16)15(18)12-5-7-13(17)8-6-12;/h5-8,14-15,19H,2-4,9-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMNXXVBYIBKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the isoquinoline core. This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with the isoquinoline core in the presence of a Lewis acid catalyst.

    Reduction and Functionalization: The resulting intermediate is then subjected to reduction reactions to introduce the hydroxyl group and further functionalized to introduce the methyl group.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the aromatic ring or the isoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and molecular targets involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the octahydroisoquinolinol moiety.

    1-(4-Fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4a-ol: Similar structure but lacks the octahydroisoquinoline core.

    1-(4-Fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4a-ol;hydrochloride: Similar structure but lacks the octahydroisoquinoline core and the hydrochloride salt.

Uniqueness: 1-(4-Fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride is unique due to the presence of the octahydroisoquinolinol moiety, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications.

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